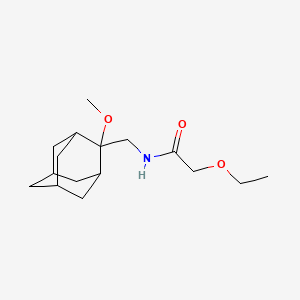

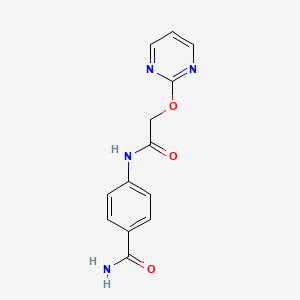

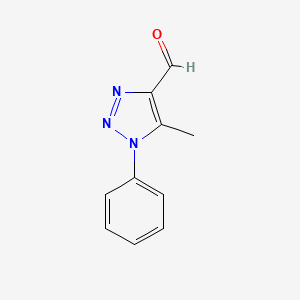

![molecular formula C12H15N3OS B2389089 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851987-37-6](/img/structure/B2389089.png)

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide”, also known as DMTPH, is a chemical compound that has gained significant attention in the scientific community. It is a derivative of the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on their physicochemical properties and spectroanalytical data . The chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) as an internal standard .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on its molecular formula and molecular weight. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Corrosion Inhibitors

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds offer higher inhibition efficiencies and stability compared to previously reported inhibitors, suggesting their potential application in protecting metal surfaces from corrosion. The adsorption of these inhibitors onto surfaces involves both physical and chemical interactions, indicating their effectiveness in corrosion protection (Hu et al., 2016).

Cytotoxic Antitumor Drugs

Research on thiazolyl-thiazole derivatives highlights their promising cytotoxic activity against tumor cell lines, such as Hepatic carcinoma (Hepg-2). These compounds exhibit concentration-dependent cellular growth inhibitory effects, with some showing significant potential as antitumor drugs. Their mechanism of action includes the inhibition of mitochondrial lactate dehydrogenase enzymes, contributing to their cytotoxic effects (Gomha et al., 2015).

Antiepileptic Activity

Studies on limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated their structural requirements for anticonvulsant activity. These compounds have been synthesized to meet these requirements and showed promising results in various models of epilepsy. Their anticonvulsant activities suggest their potential use in treating epilepsy (Rajak et al., 2013).

Antimicrobial Agents

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. These compounds have shown promising results, indicating their potential as antimicrobial agents in medical applications (Patel et al., 2012).

Mechanism of Action

Target of Action

The compound N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit antibacterial activity by interacting with cell-penetrating peptides .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives can act as antioxidants, suggesting that they may interact with pathways involved in oxidative stress. They can also exhibit anti-inflammatory activity, indicating that they may affect inflammation-related pathways .

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they can induce various molecular and cellular changes .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with DNA, playing a significant role in governing the type of interaction with DNA . This interaction can lead to DNA cleavage, which is a crucial process in many biological reactions .

Cellular Effects

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide has been shown to have significant effects on various types of cells. For example, it has been found to have antiproliferative activity in yeast and human tumor cells in culture . This compound influences cell function by inflicting DNA damage, which can lead to cell death mainly by apoptosis .

Molecular Mechanism

The molecular mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with DNA. It has a higher propensity for inflicting DNA damage, which is related to its higher binding affinity to DNA . This interaction can lead to changes in gene expression, which can ultimately influence various cellular processes .

Temporal Effects in Laboratory Settings

It has been observed that this compound has a DNA cleavage efficiency at the cellular level .

properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-4-10(16)14-15-12-13-11-8(3)5-7(2)6-9(11)17-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFPYDOQPYAYNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(C=C(C=C2S1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

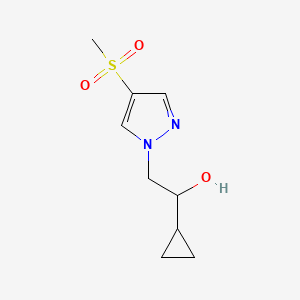

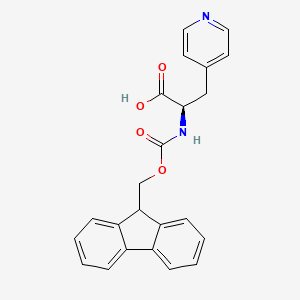

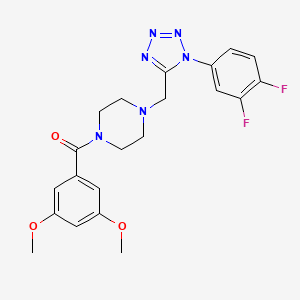

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)

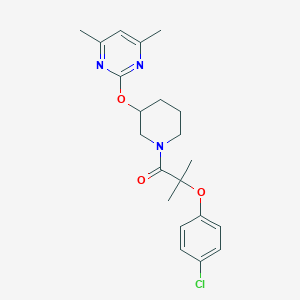

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

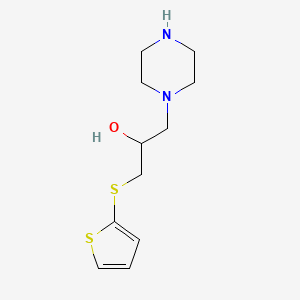

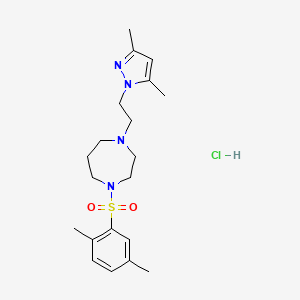

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)

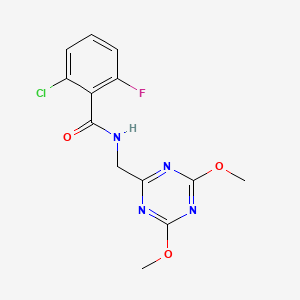

![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)